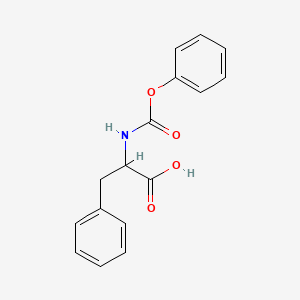
N--Phenoxycarbonyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N–Phenoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a phenoxycarbonyl group. This compound is often used in peptide synthesis and as a monomer for polypeptide production due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N–Phenoxycarbonyl-L-phenylalanine can be synthesized through the N-carbamylation of onium salts of L-phenylalanine with diphenyl carbonate. This reaction typically occurs in a two-phase system, which allows for the efficient production of high-purity monomers . The reaction conditions often involve heating the mixture at 60°C in the presence of N,N-dimethylacetamide (DMAc) and n-butylamine, leading to the elimination of phenol and carbon dioxide .
Industrial Production Methods
Industrial production of N–Phenoxycarbonyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The use of diphenyl carbonate as an alternative to phosgene makes the process safer and more environmentally friendly . The scalability of this method allows for the production of large quantities of the compound, which is essential for its application in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
N–Phenoxycarbonyl-L-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove the phenoxycarbonyl protecting group.
Substitution: The phenoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure high yields .
Major Products
The major products formed from these reactions include deprotected phenylalanine, various oxidized derivatives, and substituted phenylalanine compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
N–Phenoxycarbonyl-L-phenylalanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N–Phenoxycarbonyl-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The phenoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial for the selective synthesis of peptides and polypeptides. The compound’s stability and reactivity make it an ideal monomer for polymerization reactions, leading to the formation of polypeptides with specific properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-phenoxycarbonyl derivatives of amino acids such as:
- N-phenoxycarbonyl-L-alanine
- N-phenoxycarbonyl-L-lysine
- N-phenoxycarbonyl-L-glutamate
Uniqueness
N–Phenoxycarbonyl-L-phenylalanine is unique due to its aromatic side chain, which imparts specific properties to the resulting polypeptides. This aromatic group can participate in π-π interactions, influencing the folding and stability of the polypeptides. Additionally, the phenoxycarbonyl group provides excellent protection during synthesis, making it a valuable compound in peptide chemistry .
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-(phenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) |
Clé InChI |
QAGUVKYLCYSVQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


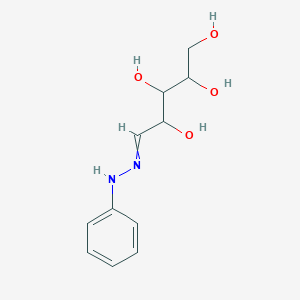
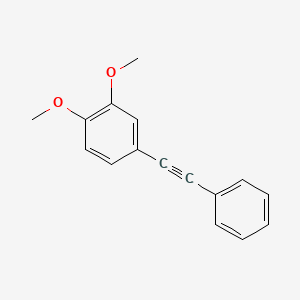
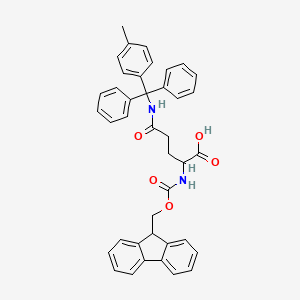
![1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B13382546.png)
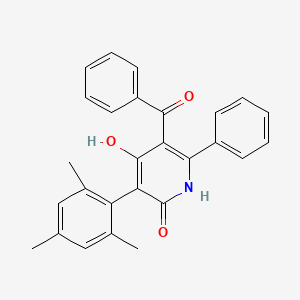
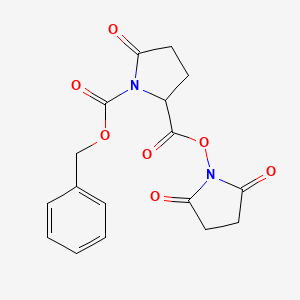
![5-chloro-N-[(3,4-dimethylphenyl)methylideneamino]-2-[[3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]benzoyl]amino]benzamide](/img/structure/B13382556.png)

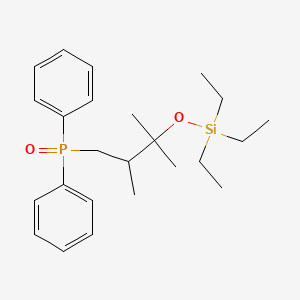
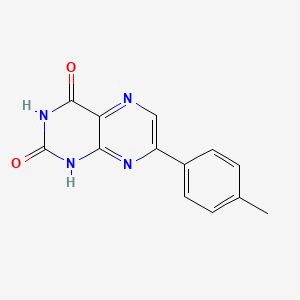
![{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B13382581.png)
![3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B13382588.png)
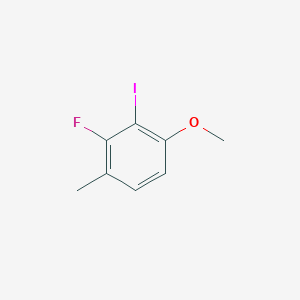
![3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium](/img/structure/B13382602.png)
